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molecular formula C11H12N2O4S B1471254 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid CAS No. 1431565-56-8

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid

Cat. No. B1471254
M. Wt: 268.29 g/mol
InChI Key: GUMHSXKKTHDYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024027B2

Procedure details

To a solution of methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate (620 mg, 2.196 mmol) in a 1:1 mixture of H2O and THF (10 ml), lithium hydroxide (526 mg, 21.96 mmol) was added, and the mixture was reacted for 1 hour at room temperature. The organic solvent was evaporated and 1N HCl was added to the aqueous residue (pH=2); the aqueous phase was extracted with ethyl acetate (3×20 ml), and the combined organic layers were dried over sodium sulfate. The crude was purified by flash chromatography on silica gel column (DCM:MeOH=95:5) affording 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid (530 mg, 1.975 mmol, 90% yield). MS/ESI+ 269.1 [MH]+.
Name
methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[CH:9][N:10]2[CH2:15][C:16]([O:18]C)=[O:17])(=[O:4])=[O:3].O.[OH-].[Li+]>C1COCC1>[CH3:1][S:2]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[CH:9][N:10]2[CH2:15][C:16]([OH:18])=[O:17])(=[O:3])=[O:4] |f:2.3|

Inputs

Step One
Name
methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate
Quantity
620 mg
Type
reactant
Smiles
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
526 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
ADDITION
Type
ADDITION
Details
1N HCl was added to the aqueous residue (pH=2)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on silica gel column (DCM:MeOH=95:5)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.975 mmol
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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